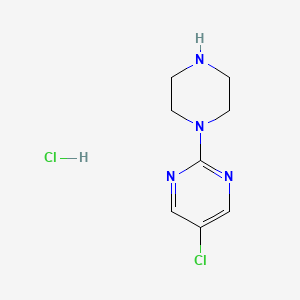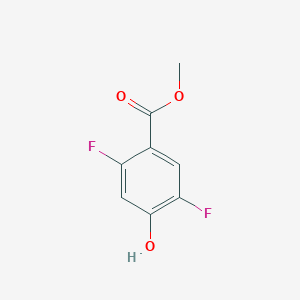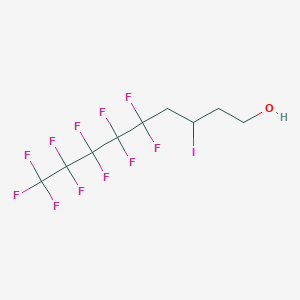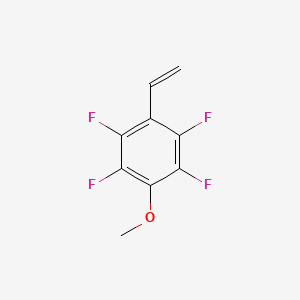
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan is a synthetic organic compound characterized by the presence of multiple fluorine atoms, a nitro group, and a benzodioxan ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan typically involves multiple steps, starting from commercially available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the benzodioxan ring.
Fluorination: Incorporation of fluorine atoms using reagents like Selectfluor or elemental fluorine under controlled conditions.
Cyclization: Formation of the benzodioxan ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as a pharmaceutical agent.
Medicine: Potential use in drug development for its unique chemical properties.
Industry: Use in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
類似化合物との比較
Similar Compounds
2,4,4-Trifluoro-6-nitro-1,3-benzodioxan: Lacks the trifluoromethyl group.
2,4,4-Trifluoro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the nitro group.
6-Nitro-2-(trifluoromethyl)-1,3-benzodioxan: Lacks the trifluoromethyl group at the 4-position.
Uniqueness
The presence of both the nitro group and multiple fluorine atoms in 2,4,4-Trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxan makes it unique, potentially imparting distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2,4,4-trifluoro-6-nitro-2-(trifluoromethyl)-1,3-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO4/c10-7(11)5-3-4(16(17)18)1-2-6(5)19-9(15,20-7)8(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXPAKCUULBXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














